tert-Butyl4-amino-2-chloronicotinate
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Overview
Description
tert-Butyl4-amino-2-chloronicotinate: is an organic compound that belongs to the class of nicotinates It is characterized by the presence of a tert-butyl group, an amino group, and a chlorine atom attached to the nicotinate structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl4-amino-2-chloronicotinate typically involves the reaction of tert-butyl nicotinate with appropriate reagents to introduce the amino and chlorine functionalities. One common method involves the Pd-catalyzed amidation of tert-butyl 2-chloronicotinate with an amine source under mild reaction conditions. The reaction is usually carried out in the presence of a weak base such as cesium carbonate or potassium carbonate at temperatures ranging from 40 to 50°C .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl4-amino-2-chloronicotinate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro or nitroso derivatives, while reduction can lead to the formation of corresponding amines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or thiourea can be used for substitution reactions, typically under mild conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed:
Substitution Reactions: Products include substituted nicotinates with various functional groups.
Oxidation and Reduction Reactions: Products include nitro, nitroso, or reduced amine derivatives.
Scientific Research Applications
Chemistry: tert-Butyl4-amino-2-chloronicotinate is used as a building block in organic synthesis.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its derivatives may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties .
Industry: In the materials science industry, this compound can be used in the development of novel materials with specific properties, such as polymers or coatings .
Mechanism of Action
The mechanism of action of tert-Butyl4-amino-2-chloronicotinate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The presence of the amino and chlorine groups can influence its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
tert-Butyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylate: This compound shares the tert-butyl and amino functionalities but differs in the core structure, which is a piperazine derivative.
tert-Butyl 2,2,2-trichloroacetimidate: This compound contains a tert-butyl group and chlorine atoms but is used primarily as a reagent for the preparation of t-butyl esters and ethers.
Uniqueness: tert-Butyl4-amino-2-chloronicotinate is unique due to its combination of a nicotinate core with tert-butyl, amino, and chlorine functionalities
Properties
Molecular Formula |
C10H13ClN2O2 |
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Molecular Weight |
228.67 g/mol |
IUPAC Name |
tert-butyl 4-amino-2-chloropyridine-3-carboxylate |
InChI |
InChI=1S/C10H13ClN2O2/c1-10(2,3)15-9(14)7-6(12)4-5-13-8(7)11/h4-5H,1-3H3,(H2,12,13) |
InChI Key |
VSNJRNSBDHXOHC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=CN=C1Cl)N |
Origin of Product |
United States |
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